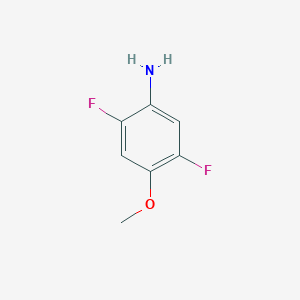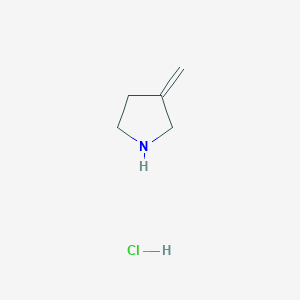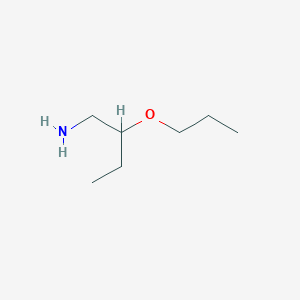![molecular formula C11H9FN2O2 B1451563 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one CAS No. 1204297-95-9](/img/structure/B1451563.png)
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Overview
Description
The compound “1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” is a heterocyclic compound. It consists of a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . This type of structure is known as an oxadiazole .
Molecular Structure Analysis
The molecular structure of “1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” can be analyzed using various techniques such as single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), and mass spectrometry .Scientific Research Applications
Fluorescence Quenching in Sensing Applications
- Turn-off Fluorescence Studies : Thiophene substituted 1,3,4-oxadiazole derivatives, including compounds similar to 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one, have been studied for their fluorescence quenching properties. This research suggests their potential as fluorophores in aniline sensing applications, utilizing fluorescence quenching mechanisms (Naik, Khazi, & Malimath, 2018).
Polymer Development
- New Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : Research has explored the creation of fluorinated poly(1,3,4-oxadiazole-ether-imide)s using aromatic diamines with preformed 1,3,4-oxadiazole rings, similar to the compound . These polymers exhibit high thermal stability, good solubility in various organic solvents, and potential for coating applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Antimicrobial Applications
- Antimicrobial Properties of Oxadiazole Derivatives : Studies on various oxadiazole derivatives, including structures similar to 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one, have shown promising antimicrobial properties. These compounds have been effective against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Parikh & Joshi, 2014).
Proton Exchange Membranes in Fuel Cells
- Sulfonated Poly (Aryl Ether Sulfone) Membranes : Incorporating 1,3,4-oxadiazole into sulfonated poly (aryl ether sulfone) has resulted in membranes with excellent thermal, dimensional, and oxidative stability. These membranes show potential as proton exchange materials for medium-high temperature fuel cells (Xu et al., 2013).
Anticancer and Biological Activity
- Synthesis and Anticancer Activity : Research on 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, akin to the compound , has been conducted, revealing potential anticancer properties. The synthesized compounds have shown effectiveness against various cancer cell lines (Adimule et al., 2014).
Future Directions
The future directions for research on “1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” and similar oxadiazole derivatives are promising. They are being studied for their potential biological effects, and new methods of obtaining complex structures containing oxadiazole rings are being sought .
properties
IUPAC Name |
1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7(15)6-10-13-11(14-16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOLPEQBJVRYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC(=NO1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



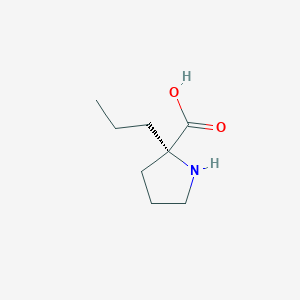
![Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1451481.png)
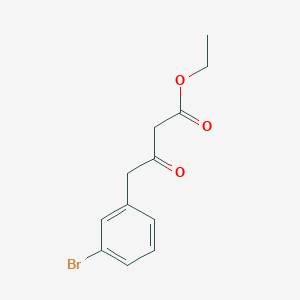
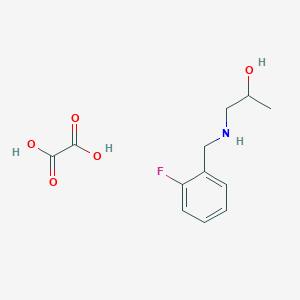
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)
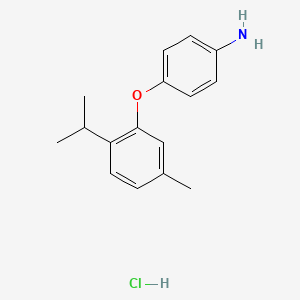
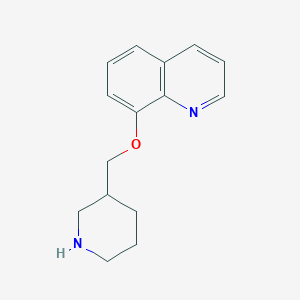
![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)
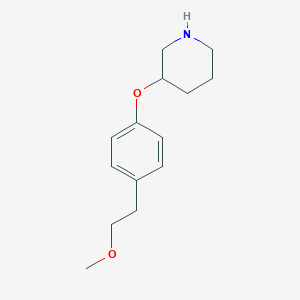
![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)
